2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide
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Overview
Description
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide is a complex organic compound featuring an indole core, a sulfonyl group, and tolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the sulfonyl group and the tolyl substituents. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Attachment of Tolyl Groups: Tolyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted indoles or sulfonamides.
Scientific Research Applications
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. The tolyl groups can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
- 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide
Uniqueness
The unique combination of the indole core, sulfonyl group, and m-tolyl substituent in 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(m-tolyl)acetamide provides distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-8-7-11-21(14-18)26-25(28)17-31(29,30)24-16-27(23-13-6-5-12-22(23)24)15-20-10-4-3-9-19(20)2/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZZNMHVICQIPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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